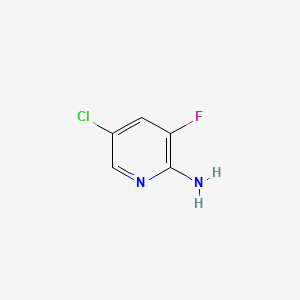

2-Amino-5-chloro-3-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUPPVDVOFJSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470231 | |

| Record name | 2-Amino-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246847-98-3 | |

| Record name | 2-Amino-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-3-fluoropyridine (CAS Number 246847-98-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Amino-5-chloro-3-fluoropyridine, a key building block in modern medicinal chemistry.

Core Properties

This compound is a halogenated aminopyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern offers multiple reaction sites for further chemical modifications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 246847-98-3 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Appearance | White to pale cream or beige crystalline powder | [2][3] |

| Melting Point | 91-97 °C | [2][4] |

| Boiling Point (Predicted) | 195.9 ± 35.0 °C at 760 mmHg | [4] |

| Solubility | No quantitative data available; generally insoluble in water. | [5] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR (DMSO-d₆) | δ 7.78 (d, 1H), 7.59 (d, 1H), 6.44 (s, 2H, -NH₂) |

| Mass Spectrum (MS) | m/z: 147.1 [M+H]⁺ |

| ¹³C NMR (CDCl₃, Reference) | For the related compound 2-(N,N-Dimethylamino)-5-fluoropyridine: δ 155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7.[6] |

| Infrared (IR) Spectrum | A specific spectrum for this compound is not readily available. However, characteristic peaks for related 2-aminopyridines include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-F and C-Cl stretching vibrations (in the fingerprint region below 1300 cm⁻¹).[7] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the amination of a di-substituted pyridine precursor.

General Procedure for the Synthesis of this compound

This protocol is based on the reaction of 2,3-difluoro-5-chloropyridine with ammonia.

Materials:

-

2,3-difluoro-5-chloropyridine

-

Liquid ammonia

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Autoclave

Procedure:

-

In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (1.0 eq) with liquid ammonia (approximately 12 eq).

-

Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature. A yellowish solid precipitate should be observed.

-

Separate the precipitate by filtration and wash the filter cake with deionized water.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the organic solvent by distillation under reduced pressure.

-

Add a small amount of petroleum ether to the residue to induce further precipitation.

-

Filter the mixture to collect the final product, this compound.

This process typically yields the desired product in high purity and good yield (approximately 85%).[6]

Applications in Drug Discovery

This compound is a valuable building block in the development of therapeutic agents, particularly in the fields of oncology and metabolic diseases.[3][8][9] Its utility stems from its ability to be incorporated into larger molecules that can modulate the activity of key biological targets.

Inhibitors of Cyclin-Dependent Kinases (CDKs)

This compound is a key intermediate in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The diagram below illustrates a simplified overview of the CDK signaling pathway and the points of inhibition by CDK inhibitors.

The following diagram outlines a general workflow for the synthesis of a CDK inhibitor using this compound as a starting material.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A patent review of glucokinase activators and disruptors of the glucokinase--glucokinase regulatory protein interaction: 2011-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chimia.ch [chimia.ch]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 4. Exploration of a novel binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-chloro-3-fluoropyridine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a chloro atom, and a fluoro atom, makes it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a modulator of key biological pathways.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physical and chemical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 246847-98-3 | [1][2][3] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 91.0-97.0 °C | [2] |

| Boiling Point (Predicted) | 195.9 ± 35.0 °C at 760 mmHg | |

| pKa (Predicted) | 1.72 ± 0.49 | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.[4] |

Table 2: Spectroscopic Data of Related Compounds

| Spectroscopic Data (for 2-Amino-5-fluoropyridine) | |

| ¹H NMR (CDCl₃, 500 MHz) | δ: 8.03 (d, J = 3.0 Hz, 1H), 7.26-7.22 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H) |

| ¹³C NMR (CDCl₃, 126 MHz) | δ: 155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7 |

| IR (cm⁻¹) | νmax: 2896, 1372, 1226 |

| Spectroscopic Data (for 2-Amino-5-chloropyridine) | |

| Mass Spectrum (EI) | Molecular Ion Peak: m/z 128 |

| IR Spectrum | Available on NIST WebBook |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the amination of a di-halogenated pyridine precursor. The following protocol is adapted from a patented procedure for a similar compound and provides a general workflow.

Reaction Scheme:

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. ossila.com [ossila.com]

- 4. 2-Chloro-3-amino-5-bromopyridine | Properties, Uses, Safety Data & Synthesis | Leading China Chemical Supplier [pipzine-chem.com]

An In-depth Technical Guide to 2-Amino-5-chloro-3-fluoropyridine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-fluoropyridine, a key building block in medicinal chemistry. It details the compound's structure, nomenclature, and physicochemical properties, and explores its significant role in the synthesis of targeted therapeutics, particularly as a precursor to potent and selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19).

Nomenclature and Structure

This compound is a substituted pyridine derivative with the systematic IUPAC name 5-chloro-3-fluoropyridin-2-amine .[1] Its chemical structure consists of a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position.

Molecular Structure:

Key Identifiers:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate caution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific |

| Melting Point | 91 - 97 °C | [4] |

| Boiling Point | ~195.9 °C (Predicted) | [][6] |

| pKa | 1.72 ± 0.49 (Predicted) | [6] |

| Purity | ≥97% | [2][3] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in peer-reviewed literature or public databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase of the compound. For reference, spectral data of structurally similar compounds are available and can provide an indication of expected peak regions.[7][8][9][10][11]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the amination of a di-halogenated pyridine precursor.

Synthesis from 2,3-Difluoro-5-chloropyridine

A common and efficient method involves the direct ammonification of 2,3-difluoro-5-chloropyridine.[12] This reaction proceeds via a nucleophilic aromatic substitution where the fluorine atom at the C-2 position is selectively displaced by an amino group.

Experimental Protocol (General Procedure):

-

Reaction Setup: 2,3-Difluoro-5-chloropyridine is placed in a high-pressure autoclave.

-

Amination: Aqueous or liquid ammonia is added to the autoclave. The vessel is sealed.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 110-140 °C for 16-24 hours.[13]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting product is isolated. Purification is typically achieved through filtration and washing with deionized water, followed by extraction of the filtrate with an organic solvent such as ethyl acetate. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield this compound.

A generalized workflow for the synthesis of 2-aminopyridine derivatives is depicted below.

Caption: Generalized workflow for the synthesis of 2-aminopyridine derivatives.

Role in Drug Discovery: CDK8/19 Inhibitor Synthesis

This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2] These kinases are components of the Mediator complex and have emerged as promising targets in oncology due to their role in regulating gene transcription in various cancer-related signaling pathways.

A notable example is the synthesis of the CDK8/19 inhibitor CCT251921, where this compound or its derivatives serve as a key building block for constructing the 2-aminopyridine core of the inhibitor.[14] The synthesis generally involves a Suzuki cross-coupling reaction to introduce a desired aryl or heteroaryl group at one of the halogenated positions, followed by further functionalization.

CDK8/19 Signaling Pathway

CDK8 and CDK19 are mutually exclusive catalytic subunits of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13. This module reversibly associates with the larger Mediator complex, a multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.

The CDK8/19 kinase activity can either positively or negatively regulate transcription. It can phosphorylate various substrates, including transcription factors such as STATs (Signal Transducers and Activators of Transcription), SMADs (Sons of Mothers Against Decapentaplegic), and β-catenin, thereby modulating their activity and stability. The aberrant activity of these pathways is a hallmark of many cancers. Inhibitors derived from this compound can block the ATP-binding site of CDK8/19, thus preventing the phosphorylation of downstream targets and mitigating the pro-oncogenic effects.

The diagram below illustrates the central role of the CDK8/19-Mediator complex in transcriptional regulation and the points of intervention by inhibitors.

Caption: Role of the CDK8/19-Mediator complex in regulating transcription.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its trifunctional nature allows for diverse synthetic manipulations, leading to the creation of complex molecules with significant biological activity. Its established role as a precursor to potent CDK8/19 inhibitors highlights its importance in the development of next-generation cancer therapeutics. Further research into the properties and reactions of this compound is warranted to fully exploit its potential in the synthesis of novel bioactive molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 11. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 12. This compound | 246847-98-3 | Benchchem [benchchem.com]

- 13. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Amino-5-chloro-3-fluoropyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chloro-3-fluoropyridine (CAS No. 246847-98-3), a key building block in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis of the closely related and structurally similar compound, 2-amino-5-chloropyridine (CAS No. 1072-98-6), as a representative model. This guide includes a summary of its physical and chemical properties, and a thorough examination of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring these spectra are also provided to aid in the replication and validation of these findings.

Introduction

This compound is a halogenated pyridine derivative with significant potential in the synthesis of novel therapeutic agents and agrochemicals. Its trifunctional nature, possessing amino, chloro, and fluoro groups, offers multiple reaction sites for medicinal chemists to explore in the development of new molecular entities. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and structural elucidation in various stages of research and development.

This whitepaper aims to provide an in-depth technical resource on the spectroscopic properties of this compound. Recognizing the current scarcity of publicly available spectral data for this specific molecule, we will leverage the extensive data available for the analogous compound, 2-amino-5-chloropyridine, to provide a robust and illustrative guide. The principles and methodologies discussed are directly applicable to the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and the representative compound 2-amino-5-chloropyridine are presented in Table 1.

Table 1: Physicochemical Properties

| Property | This compound | 2-amino-5-chloropyridine |

| CAS Number | 246847-98-3 | 1072-98-6 |

| Molecular Formula | C₅H₄ClFN₂ | C₅H₅ClN₂ |

| Molecular Weight | 146.55 g/mol | 128.56 g/mol |

| Melting Point | 91-97 °C | 135-138 °C (lit.)[1] |

| Appearance | Beige to light brown crystalline powder | Beige crystalline solid |

| Purity | >97% (Typical) | 98% |

Spectroscopic Data and Analysis

This section details the spectroscopic data for 2-amino-5-chloropyridine, serving as a proxy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for 2-amino-5-chloropyridine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly provided in search results |

Table 3: ¹³C NMR Spectral Data for 2-amino-5-chloropyridine

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The NIST Mass Spectrometry Data Center provides data for 2-amino-5-chloropyridine.

Table 4: Mass Spectrometry Data for 2-amino-5-chloropyridine

| m/z | Relative Intensity | Assignment |

| 128 | High | [M]⁺ (Molecular ion) |

| 130 | High | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 101 | Moderate | [M-HCN]⁺ |

| Other fragments not detailed in search results |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule. A detailed study on 2-amino-5-chloropyridine (2A5CP) has been reported.

Table 5: Key FT-IR and FT-Raman Vibrational Bands for 2-amino-5-chloropyridine

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

| 3550 | 3551 | N-H asymmetric stretching |

| 3452 | 3455 | N-H symmetric stretching |

| 1626 | 1620 | -NH₂ scissoring |

| 410 | 409 | -NH₂ wagging |

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker AVANCE series) operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Longer acquisition times are typically required compared to ¹H NMR.

-

Mass Spectrometry

The mass spectrum for 2-amino-5-chloropyridine was obtained from the NIST database, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol is:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

FT-IR and FT-Raman Spectroscopy

The following protocol is based on the experimental setup described for the analysis of 2-amino-5-chloropyridine.

-

Sample Preparation: The compound was used as a solid without further purification. For FT-IR, a KBr pellet can be prepared. For FT-Raman, the sample can be placed directly in the sample holder.

-

FT-IR Spectroscopy:

-

Instrument: A Thermo Nicolet Nexus 870 FT-IR instrument or equivalent.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: ±2 cm⁻¹.

-

-

FT-Raman Spectroscopy:

-

Instrument: A dispersive Nexus 870 FT-Raman instrument or equivalent.

-

Laser Source: Nd:YAG laser operating at 1.064 µm with 200 mW power.

-

Spectral Range: 4000-100 cm⁻¹.

-

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound, primarily through a detailed analysis of the structurally similar compound, 2-amino-5-chloropyridine. The tabulated data and detailed experimental protocols offer a valuable resource for researchers working with this class of compounds. The presented workflow for spectroscopic analysis provides a logical framework for the characterization of novel substituted pyridines. As more direct experimental data for this compound becomes publicly available, this guide can be updated to provide an even more precise spectroscopic profile.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Amino-5-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-chloro-3-fluoropyridine, a key building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, corroborated by spectral analysis of structurally analogous compounds, to offer a reliable interpretation of its NMR characteristics.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a robust guide for spectral assignment and verification.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.45 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 | 1H |

| H-6 | 7.80 | Doublet (d) | ⁴J(H-H) ≈ 2.5 | 1H |

| NH₂ | 5.50 | Broad singlet (br s) | - | 2H |

Note: The chemical shift of the amine (NH₂) protons can vary significantly depending on the solvent, concentration, and temperature. The value provided is an estimate.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-2 | 155.0 | Doublet (d) | ³J(C-F) ≈ 10 |

| C-3 | 145.0 | Doublet (d) | ¹J(C-F) ≈ 240 |

| C-4 | 125.0 | Doublet (d) | ²J(C-F) ≈ 20 |

| C-5 | 120.0 | Singlet (s) | - |

| C-6 | 140.0 | Doublet (d) | ³J(C-F) ≈ 5 |

Note: Carbon-fluorine coupling constants are estimates and can be valuable for definitive structural assignment.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, based on standard practices for similar heterocyclic compounds.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the amine protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16-64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow for NMR sample preparation and data acquisition, as well as the process of spectral analysis and interpretation.

Spectroscopic Analysis of 2-Amino-5-chloro-3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-fluoropyridine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document offers detailed experimental protocols, data interpretation, and visualizations to support research and development activities involving this compound.

Introduction

This compound is a halogenated aminopyridine derivative of significant interest in pharmaceutical and materials science research. Its structural features, including the amino group and multiple halogen substituents, contribute to its unique chemical reactivity and potential for use as a building block in the synthesis of novel compounds. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the elucidation of functional groups and molecular vibrations, and mass spectrometry for the determination of molecular weight and fragmentation patterns.

Experimental Protocols

Detailed methodologies for acquiring FT-IR and mass spectra are crucial for obtaining high-quality, reproducible data.

FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used for analysis.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry

The following protocol outlines a common method for the mass spectrometric analysis of this compound using Electron Ionization (EI).

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is typically employed.

-

Electron Energy: 70 eV

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition:

-

Mass Range: m/z 30-300

-

Scan Rate: 1 scan/second

-

Data Presentation and Interpretation

FT-IR Spectral Data (Predicted)

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The positions of these bands can be predicted by considering the vibrational modes of 2-Amino-5-chloropyridine and the electronic effects of the additional fluorine atom.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound (Predicted) | Reference Wavenumber (cm⁻¹) for 2-Amino-5-chloropyridine | Assignment |

| N-H Stretching (asymmetric) | ~3450 | 3443 | Stretching vibration of the amino group |

| N-H Stretching (symmetric) | ~3350 | 3315 | Stretching vibration of the amino group |

| C-H Stretching (aromatic) | ~3100-3000 | 3085, 3015 | Stretching vibrations of the C-H bonds on the pyridine ring |

| C=N, C=C Stretching (ring) | ~1640, 1590, 1470 | 1638, 1595, 1475 | Skeletal vibrations of the pyridine ring |

| N-H Bending (scissoring) | ~1620 | 1620 | In-plane bending of the amino group |

| C-F Stretching | ~1250-1200 | - | Stretching vibration of the carbon-fluorine bond |

| C-Cl Stretching | ~700-600 | 685 | Stretching vibration of the carbon-chlorine bond |

Note: The predicted values are based on the known spectrum of 2-Amino-5-chloropyridine and the expected inductive effects of the fluorine substituent.

Mass Spectrometry Data (Predicted)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 146.55 g/mol . Due to the presence of chlorine, the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature.

| m/z (Predicted) | Ion Structure (Proposed) | Comments |

| 146/148 | [C₅H₄ClFN₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 111/113 | [C₄H₂FN₂]⁺ | Loss of HCl from the molecular ion. |

| 84 | [C₄H₃FN]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |

| 57 | [C₃H₃N]⁺ | Further fragmentation of the pyridine ring. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and Mass Spectrometry analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted EI-MS Fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the expected FT-IR and mass spectrometric characteristics of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the planning and interpretation of analytical experiments. The detailed protocols and visual diagrams are intended to facilitate a deeper understanding of the analytical workflow and the molecular behavior of this compound under spectroscopic investigation.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of 2-Amino-5-chloro-3-fluoropyridine. The quantitative data presented in the tables are illustrative examples and are not based on experimental results for this specific compound, as such data is not publicly available.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol .[1] It serves as a versatile building block in medicinal chemistry and drug discovery, notably in the synthesis of active pharmaceutical ingredients (APIs).[2] Its applications include the development of inhibitors of cyclin-dependent kinases for cancer treatment and disruptors of glucokinase-glucokinase regulatory proteins for type II diabetes mellitus.[2] The compound's utility in synthesizing agrochemicals, such as herbicides and pesticides, has also been noted.[3] Given its role as a key intermediate in pharmaceutical development, a thorough understanding of its solubility and stability is paramount for formulation, process development, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 246847-98-3 | [1][2] |

| Molecular Formula | C₅H₄ClFN₂ | [1][] |

| Molecular Weight | 146.55 g/mol | [1][] |

| Appearance | White to pale cream crystals or powder | [5] |

| Melting Point | 91.0-97.0 °C | [5] |

| Purity | ≥97% | [1][2] |

| SMILES | Nc1ncc(Cl)cc1F | [1] |

| InChI | 1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | [1] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is essential for designing appropriate formulations. The following section outlines a standard protocol for determining the solubility of this compound and a template for data presentation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[6]

Objective: To determine the equilibrium concentration of this compound in different solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, buffers at various pH values)

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate sealed flasks. The excess solid should be clearly visible.

-

Equilibration: Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the sample using a validated HPLC method.

-

Data Reporting: The solubility is reported as the mean of at least three replicate experiments, typically in units of mg/mL or µg/mL.

Data Presentation: Illustrative Solubility Data

The following table illustrates how the solubility data for this compound would be presented.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent | pH (for aqueous) | Solubility (mg/mL) |

| Water | 7.0 | Data not available |

| 0.1 N HCl | 1.0 | Data not available |

| Phosphate Buffer | 7.4 | Data not available |

| Ethanol | - | Data not available |

| Methanol | - | Data not available |

| Acetone | - | Data not available |

| Acetonitrile | - | Data not available |

| Dimethyl Sulfoxide (DMSO) | - | Data not available |

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for an API.[7][] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[9][10]

Experimental Protocol: Stability Testing Program

A comprehensive stability program includes stress testing and long-term stability studies.

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This helps in developing and validating a stability-indicating analytical method.

Conditions:

-

Hydrolysis: The compound is exposed to acidic, basic, and neutral conditions (e.g., 0.1 N HCl, 0.1 N NaOH, and water) at elevated temperatures (e.g., 60 °C).

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid compound is heated in an oven (e.g., at 10°C increments above the accelerated stability condition).[9]

-

Photostability: The solid compound and its solution are exposed to a light source according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions or use the solid form of this compound for each stress condition.

-

Expose the samples to the respective stress conditions for a specified duration.

-

At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.

-

The analysis should aim to achieve a modest level of degradation (e.g., 5-20%) to facilitate the detection and identification of degradation products.

-

Characterize any significant degradation products using techniques like mass spectrometry (MS).

Objective: To establish the re-test period or shelf life and recommended storage conditions for the API.[7][9]

Materials:

-

Container closure system that is the same as the proposed packaging for storage and distribution.[7]

-

Stability chambers with controlled temperature and humidity.

Storage Conditions (as per ICH guidelines):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[7]

-

Intermediate (if significant change at accelerated conditions): 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[11]

Testing Frequency:

-

Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][9][10]

-

Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[9][10]

Analytical Tests: The stability protocol should include tests for attributes susceptible to change, which may include:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Water content

-

Melting point

Data Presentation: Illustrative Stability Data

The following tables illustrate how stability data would be presented.

Table 3: Illustrative Stress Testing Results for this compound

| Stress Condition | Duration | Assay (%) | Major Degradants (% Area) |

| 0.1 N HCl (60 °C) | 24 h | Data not available | Data not available |

| 0.1 N NaOH (60 °C) | 24 h | Data not available | Data not available |

| Water (60 °C) | 24 h | Data not available | Data not available |

| 3% H₂O₂ (RT) | 24 h | Data not available | Data not available |

| Thermal (80 °C) | 48 h | Data not available | Data not available |

| Photostability (ICH Q1B) | - | Data not available | Data not available |

Table 4: Illustrative Long-Term Stability Data for this compound at 25 °C / 60% RH

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | Conforms | Data not available | Data not available |

| 3 | Conforms | Data not available | Data not available |

| 6 | Conforms | Data not available | Data not available |

| 9 | Conforms | Data not available | Data not available |

| 12 | Conforms | Data not available | Data not available |

| 18 | Conforms | Data not available | Data not available |

| 24 | Conforms | Data not available | Data not available |

Visualization: Stability Testing Program Logic

Caption: Logic Diagram for a Comprehensive Stability Program.

Conclusion

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. gmpsop.com [gmpsop.com]

2-Amino-5-chloro-3-fluoropyridine: A Comprehensive Technical Guide for Synthetic Chemists and Drug Discovery Professionals

An In-depth Overview of a Versatile Heterocyclic Building Block

Introduction

2-Amino-5-chloro-3-fluoropyridine is a halogenated pyridine derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique substitution pattern, featuring an amino group for further functionalization, a stabilizing chloro group, and a bioisosteric fluoro group, makes it a highly versatile reagent for the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 91-97 °C.[2] It is sparingly soluble in water but shows good solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 246847-98-3 | |

| Molecular Formula | C₅H₄ClFN₂ | [4] |

| Molecular Weight | 146.55 g/mol | [4] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 91-97 °C | [2] |

| Boiling Point | 195.9±35.0 °C (Predicted) | |

| Density | 1.449±0.06 g/cm³ (Predicted) | |

| Purity | >97% |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.78 (d, 1H), 7.59 (d, 1H), 6.44 (s, 2H, NH₂) | [5] |

| Mass Spectrometry (MS) | m/z: 147.1 [M+H]⁺ | [5] |

| ¹³C NMR | Predicted shifts for similar fluorinated pyridines suggest signals in the aromatic region. Specific data for the title compound is not readily available. | [6][7] |

| ¹⁹F NMR | The chemical shift of fluorine on a pyridine ring is typically observed in the range of -60 to -170 ppm relative to CFCl₃. Specific data for the title compound is not readily available. | [8][9][10][11] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a more halogenated precursor.

Experimental Protocol: Synthesis from 2,3-Difluoro-5-chloropyridine[6]

This procedure details the synthesis of this compound via ammonolysis of 2,3-difluoro-5-chloropyridine.

Materials:

-

2,3-Difluoro-5-chloropyridine

-

Aqueous ammonia

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).

-

Seal the autoclave and heat the reaction mixture to 120 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature. A pale yellow solid will precipitate.

-

Collect the solid by suction filtration and wash the filter cake with water.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting solid with a small amount of petroleum ether and collect by suction filtration.

-

Combine all collected solids to obtain this compound.

Yield: 85.94%

Reactivity and Use as a Synthetic Building Block

The presence of multiple reactive sites makes this compound a valuable and versatile building block in organic synthesis. The amino group can readily undergo diazotization followed by Sandmeyer-type reactions, or participate in coupling reactions to form amides and sulfonamides. The halogen substituents can be displaced or participate in cross-coupling reactions.

Sandmeyer Reaction: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

The amino group of this compound can be converted to a bromo group via a Sandmeyer reaction, opening up further synthetic possibilities.

Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Slowly add this compound (5.0 g, 34 mmol) to 48% HBr solution (20 mL) at 0 °C with stirring.

-

Add bromine (5.24 mL, 102.3 mmol) dropwise to the mixture over 20 minutes at 0 °C.

-

Cool the reaction mixture to -10 °C.

-

Slowly add a solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) over 1.5 hours and continue stirring for an additional 30 minutes.

-

Add a solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) over 30 minutes and allow the mixture to warm to room temperature.

-

Extract the mixture with ether (3 x 100 mL).

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Bromo-5-chloro-3-fluoropyridine as a pale yellow solid.

Yield: 90%

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of several classes of biologically active molecules, most notably inhibitors of cyclin-dependent kinases (CDKs) and disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[12]

Inhibitors of Cyclin-Dependent Kinases (CDKs)

CDK8 and its paralog CDK19 are components of the Mediator complex and play a crucial role in transcriptional regulation.[13] Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal cancer.[12][14] this compound has been utilized as a scaffold for the development of potent and selective CDK8/19 inhibitors.[13][15]

The general synthetic approach involves the coupling of this compound with a suitable carboxylic acid or acyl chloride to form an amide bond, which is a key interaction in the binding of these inhibitors to the kinase active site.

Disruptors of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activity is regulated by the glucokinase regulatory protein (GKRP).[1][16] In type II diabetes, the regulation of GK is often impaired. Small molecules that disrupt the interaction between GK and GKRP can lead to the activation of GK, promoting glucose uptake and utilization.[17] this compound has served as a starting material for the synthesis of such disruptors.

The synthetic strategy often involves the formation of a sulfonamide linkage by reacting the amino group of this compound with a sulfonyl chloride derivative.

References

- 1. pnas.org [pnas.org]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

- 12. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Basis of Carbohydrate-Mediated Inhibition of Human Glucokinase by the Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nonracemic synthesis of GK-GKRP disruptor AMG-3969 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 2-Amino-5-chloro-3-fluoropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-chloro-3-fluoropyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its unique electronic properties and substitution pattern have enabled the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their applications as anticancer and metabolic disease therapeutic agents. Detailed experimental protocols, comprehensive quantitative data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs. The combination of these features in the this compound core has made it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and as disruptors of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction, highlighting their potential in oncology and for the treatment of metabolic disorders.[1][2] This guide will delve into the key aspects of the discovery and development of these important derivatives.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. While multiple synthetic routes have been explored, a common strategy involves the amination of a suitably substituted pyridine ring.

Synthesis of the Core Scaffold: this compound

A representative synthetic route to a closely related analog, 2-amino-3-fluoropyridine, starts from 2,3-difluoro-5-chloropyridine. This process involves a two-step reaction sequence: an initial ammonification followed by a reduction.[3]

Experimental Protocol: Synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine [3]

-

Step 1: Ammonification

-

To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine and aqueous ammonia in a molar ratio of 1:8 to 1:14.

-

Heat the mixture to a temperature between 110-140°C and maintain for 16-24 hours.

-

After the reaction, cool the mixture and extract the intermediate product.

-

-

Step 2: Reduction

-

The intermediate from Step 1 is subjected to catalytic hydrogenation.

-

Use Palladium on carbon (Pd/C) as the catalyst.

-

The reduction yields 2-amino-3-fluoropyridine.

-

This process is advantageous due to its simplicity, use of readily available starting materials, and high overall yield, making it suitable for large-scale synthesis.[3]

Synthesis of Biologically Active Derivatives

The 2-amino group of the core scaffold serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination [4]

-

To a reaction vessel containing 2-bromo-5-fluoropyridine (1.0 equiv), add Pd2(dba)3 (0.04 equiv Pd), Xphos (0.08 equiv), NaOtBu (3.0 equiv), and the desired amine (1.5 equiv).

-

Add anhydrous toluene as the solvent under an argon atmosphere.

-

Stir the reaction mixture at 100°C for 24 hours.

-

After cooling to room temperature, concentrate the crude mixture under vacuum.

-

Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-5-fluoropyridine derivative.

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated significant activity against two key therapeutic targets: Cyclin-Dependent Kinases (CDKs) and the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer.[5][6] The 2-aminopyridine scaffold has been successfully employed to develop potent CDK inhibitors.

The CDK signaling pathway is a complex network of interactions that drives the cell through the different phases of its cycle (G1, S, G2, and M). Specific cyclin-CDK complexes are active at distinct phases, phosphorylating downstream targets to promote cell cycle progression.[5][7]

The following table summarizes the inhibitory activities of representative 2-aminopyridine derivatives against various CDKs.

| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| 8e | CDK9 | 0.0884 | MV-4-11 | Not Reported | [8] |

| 9e | FLT3 | 0.0304 | MV-4-11 | Not Reported | [8] |

| 21b | JAK2 | 0.009 | HEL | Not Reported | [9] |

Disruption of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction

Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells.[10] In the liver, its activity is modulated by the glucokinase regulatory protein (GKRP).[11][12] Disrupting the inhibitory GK-GKRP complex is a promising therapeutic strategy for type 2 diabetes.

In the fasting state, GKRP sequesters GK in the nucleus of hepatocytes in an inactive state. Following a meal, rising glucose and fructose-1-phosphate levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and phosphorylate glucose.[1]

The following table presents the in vitro and in vivo activities of a representative 2-aminopyridine derivative that disrupts the GK-GKRP interaction.

| Compound ID | Biochemical IC50 (µM) | Cellular EC50 (µM) | In vivo Model | Dose (mg/kg, po) | Blood Glucose Reduction | Reference |

| 51 | 0.005 | 0.205 | db/db mice | 100 | Significant reduction up to 6h | [6] |

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

SAR for CDK Inhibition

For CDK inhibition, modifications at the 2-amino position have been extensively explored. The introduction of various substituted aryl and heteroaryl rings can significantly impact potency and selectivity. The nature and position of substituents on these rings play a crucial role in establishing key interactions within the ATP-binding pocket of the kinases.

SAR for GK-GKRP Disruption

In the case of GK-GKRP disruptors, the 2-aminopyridine moiety often serves as a key hydrogen bond donor, interacting with specific residues in the regulatory protein. Modifications to the substituents on the pyridine ring and the groups attached to the 2-amino position have been shown to modulate both the potency of disruption and the pharmacokinetic properties of the compounds. For instance, the introduction of a bis-pyridinyl piperazine sulfonamide moiety led to a potent disruptor that occupied a novel binding pocket within GKRP.[6]

Experimental Workflows

A typical workflow for the discovery and optimization of this compound derivatives is outlined below.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective inhibition of key biological targets in oncology and metabolic diseases. The detailed synthetic protocols, quantitative biological data, and pathway visualizations provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of drugs based on this versatile chemical scaffold. Further exploration of the chemical space around this core structure is warranted and holds the potential for the discovery of new medicines with improved efficacy and safety profiles.

References

- 1. Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 7. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]

The Rising Potential of 2-Amino-5-chloro-3-fluoropyridine Analogs in Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and among its numerous derivatives, 2-Amino-5-chloro-3-fluoropyridine has emerged as a privileged structural motif in the design of novel therapeutic agents. This technical guide delves into the burgeoning biological activities of analogs derived from this core, with a particular focus on their roles as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs) and as allosteric activators of Glucokinase (GK). This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Biological Activity of this compound Analogs

Analogs of this compound have demonstrated significant potential in two key areas of therapeutic research: oncology, through the inhibition of CDKs, and metabolic diseases, via the activation of Glucokinase.

Cyclin-Dependent Kinase (CDK) Inhibition

The this compound core serves as a crucial building block in the synthesis of potent CDK inhibitors, which are pivotal regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs incorporating this scaffold have shown promising inhibitory activity against various CDK isoforms, particularly CDK9.

Table 1: In Vitro Inhibitory Activity of 2-Aminopyridine-Based CDK9 Inhibitors

| Compound ID | Modification on 2-Aminopyridine Core | CDK9 IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |

| 8e | Complex side chain with hydroxamic acid | 88.4 | MV-4-11 (Leukemia) | [2] |

| 9e | Complex side chain with hydroxamic acid | - | FLT3 mutant-transformed BaF3 cells | [2] |

| CDKI-73 | 3-(benzenesulfonamide) substitution | 4 | - | [3] |

| AZ5576 | Pyridyl amide core | < 5 | MYC-expressing DLBCL | [3] |

Note: While these compounds are based on a 2-aminopyridine core, they are representative of the potential of this class of molecules. Specific SAR data for a series of direct analogs of this compound is not yet publicly available in the reviewed literature.

The development of these compounds often involves a structure-activity relationship (SAR) approach, where different functional groups are systematically introduced to the core scaffold to optimize potency and selectivity.[4]

Glucokinase (GK) Activation

Glucokinase plays a central role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] Small molecule activators of GK (GKAs) are a promising therapeutic strategy for type 2 diabetes. The 2-aminopyridine scaffold has been a key feature in the design of novel GKAs.

Table 2: In Vitro Activity of 2-Aminopyridine-Based Glucokinase Activators

| Compound ID | Modification on 2-Aminopyridine Core | EC50 (nM) | Fold Activation | Reference |

| AM-2394 | 4,5-substituted-2-pyridyl urea | 60 | ~10-fold | [5] |

| Compound 22 | Thiazole derivative | - | - | [6] |

| Piragliatin | Pyrazine-based analog | - | - | [7] |

| Compound 33 | 2-Pyridylurea | - | - | [8] |

Note: The table showcases representative GKAs with a 2-aminopyridine-related core. Specific quantitative data for a series of direct analogs of this compound is not yet publicly available in the reviewed literature.

These activators bind to an allosteric site on the glucokinase enzyme, leading to a conformational change that increases its affinity for glucose and/or its maximal reaction velocity (Vmax).[5]

Experimental Protocols

The evaluation of the biological activity of these compounds relies on robust and well-defined experimental protocols.

In Vitro Kinase Inhibition Assay (CDK9)

The inhibitory activity of compounds against CDK9 is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (e.g., in 100% DMSO).

-

Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., CDK7/9tide), and ATP in an appropriate assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound solution.

-

Add the recombinant CDK9/Cyclin T1 enzyme solution.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET capable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

-

Glucokinase Activation Assay

The activity of glucokinase activators is commonly assessed using a coupled-enzyme assay that measures the rate of glucose-6-phosphate (G6P) production.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.1, containing KCl, DTT, MgCl₂, and ATP).

-

Prepare solutions of the test compound at various concentrations.

-

Prepare a solution of recombinant human glucokinase.

-

Prepare a solution containing D-glucose, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.

-

-

Assay Procedure:

-

In a microplate, add the test compound and recombinant human glucokinase to the reaction buffer.

-

Initiate the reaction by adding the solution containing D-glucose, G6PDH, and NADP+.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve. The S0.5 (glucose concentration at half-maximal velocity) and Vmax can also be determined by varying the glucose concentration at a fixed activator concentration.[6]

-

Signaling Pathways and Workflows

Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the transition from transcription initiation to productive elongation. Inhibition of CDK9 leads to a blockage in this process, ultimately suppressing the expression of short-lived anti-apoptotic proteins and inducing apoptosis in cancer cells.

Caption: CDK9 inhibition by 2-aminopyridine analogs blocks transcriptional elongation.

Glucokinase Activation in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as a glucose sensor. When blood glucose levels rise, the increased intracellular glucose is phosphorylated by glucokinase. This initiates a cascade of events leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin. Glucokinase activators enhance this process, leading to improved glucose-stimulated insulin secretion.

Caption: Workflow of glucokinase activation in pancreatic β-cells by 2-aminopyridine analogs.

Conclusion

Analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as both CDK inhibitors for oncology applications and as glucokinase activators for the treatment of type 2 diabetes highlights their significance in modern drug discovery. Further exploration of the structure-activity relationships within this chemical series holds the potential to yield even more potent and selective drug candidates with improved pharmacological profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical application.

References

- 1. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis and biological evaluation of novel glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the role of fluorinated pyridines in drug discovery, offering a comprehensive overview of their synthesis, physicochemical properties, and impact on pharmacological activity. Detailed experimental protocols, quantitative data comparisons, and mechanistic insights into key signaling pathways are presented to equip researchers and drug development professionals with the knowledge to effectively leverage this privileged structural motif.

The Fluorinated Pyridine Moiety: A Paradigm of Modern Drug Design

The pyridine ring is a ubiquitous heterocycle in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of fluorine, the most electronegative element, into this scaffold imparts a unique set of properties that can be strategically exploited to overcome common challenges in drug development.[2]

The benefits of incorporating fluorine into a pyridine ring are multifaceted and include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly prolong a drug's half-life and improve its pharmacokinetic profile.

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can profoundly influence the basicity (pKa) of the pyridine nitrogen and the lipophilicity (LogP) of the molecule. This allows for fine-tuning of a compound's solubility, permeability, and oral bioavailability.

-

Improved Binding Affinity and Selectivity: Fluorine atoms can participate in favorable orthogonal interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds, leading to enhanced binding affinity and selectivity.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for optimal binding to a target protein.